N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide
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Overview
Description
N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide is an organic compound with the molecular formula C8H12N2O3S This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with hydroxy and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrophenol and methanesulfonyl chloride.
Nitration: The phenol group is nitrated to introduce a nitro group at the ortho position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Methylation: The amino group is methylated using methyl iodide or dimethyl sulfate.
Sulfonation: Finally, the methylamino group is sulfonated using methanesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of certain biological substrates, allowing it to bind to and inhibit specific enzymes.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antibacterial, antifungal, or anticancer activities.
Industry
In the industrial sector, this compound is used in the development of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyphenyl)methanesulfonamide: Lacks the methylamino group, resulting in different chemical properties and reactivity.
N-(4-Methylamino)phenyl)methanesulfonamide: Lacks the hydroxy group, affecting its solubility and biological activity.
N-(2-Hydroxy-4-(dimethylamino)phenyl)methanesulfonamide: Contains an additional methyl group on the amino nitrogen, altering its steric and electronic properties.
Uniqueness
N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide is unique due to the presence of both hydroxy and methylamino groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H12N2O3S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
N-[2-hydroxy-4-(methylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-9-6-3-4-7(8(11)5-6)10-14(2,12)13/h3-5,9-11H,1-2H3 |
InChI Key |
MGLUUXQIZDASMN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
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